molecular formula C24H26N4O3S B2526361 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide CAS No. 689265-95-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide

Cat. No. B2526361
CAS RN: 689265-95-0
M. Wt: 450.56
InChI Key: GEYLAHFFSDICPB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of related quinazolinone derivatives involves palladium-catalyzed Buchwald–Hartwig coupling reactions, showcasing the compound's potential in the development of anticancer agents. The study by Nowak et al. (2015) on amino- and sulfanyl-derivatives of benzoquinazolinones highlights the synthesis methodology and biological screening for cytotoxicity against cancer cell lines, indicating significant anticancer activity for specific derivatives (Nowak et al., 2015).

Antitumor and Monoamine Oxidase Inhibition

Markosyan et al. (2015) synthesized 2-sulfanyl-substituted quinazolinone derivatives and reported high anti-monoamine oxidase and antitumor activity. This study suggests the potential of such compounds in the development of treatments for neurodegenerative diseases and cancer (Markosyan et al., 2015).

Chemical Transformations and Structural Studies

Research on the preparation and structure of pyrrolo- and isoindoloquinazolinones by Sohár et al. (2004) delves into chemical reactions yielding saturated or partly saturated derivatives, further elucidating the compound's versatility in chemical synthesis and structural diversity (Sohár et al., 2004).

Antipsychotic Potential

The evaluation of heterocyclic carboxamides as potential antipsychotic agents by Norman et al. (1996) demonstrates the broader applicability of quinazoline derivatives in pharmacology, particularly in addressing neurological disorders (Norman et al., 1996).

Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities, as explored by Mange et al. (2013), indicates the potential use of related quinazoline compounds in combating bacterial and fungal infections (Mange et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3S/c29-23(26-13-16-7-10-20-21(11-16)31-14-30-20)17-8-5-15(6-9-17)12-25-22-18-3-1-2-4-19(18)27-24(32)28-22/h7,10-11,15,17-19,22,25H,1-6,8-9,12-14H2,(H,26,29)(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYBSJWDDRBQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NC(=S)N2)NCC3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide

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